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Compound of Interest

Compound Name:
4-Fluoro-5-methoxy-2-methyl-1H-

indole

CAS No.: 288385-93-3

Cat. No.: B1343830

Get Quote

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous

natural products and synthetic pharmaceuticals.[1] The strategic introduction of fluorine atom(s)

into organic molecules is a cornerstone of modern medicinal chemistry, often leading to

enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target

proteins.[2] 4-Fluoro-5-methoxy-2-methyl-1H-indole combines these features, making it a

valuable building block for exploring new chemical space. Its structure is analogous to

precursors for potent serotonin receptor agonists, highlighting its potential as a key

intermediate in the synthesis of novel therapeutics.[3][4]

Core Physicochemical Properties
A summary of the fundamental properties of 4-Fluoro-5-methoxy-2-methyl-1H-indole is

presented below. It is important to note that experimental data for properties such as melting

and boiling points are not readily available in published literature.
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Proposed Synthesis: The Fischer Indole Synthesis
The most reliable and versatile method for constructing the 2-methyl-1H-indole core of the

target molecule is the Fischer indole synthesis.[9][10] This classic reaction involves the acid-

catalyzed thermal cyclization of a phenylhydrazone, which is itself formed from the

condensation of a substituted phenylhydrazine and a ketone.

Synthetic Workflow
The proposed two-stage synthesis commences with the formation of (4-fluoro-5-

methoxyphenyl)hydrazine, followed by its condensation with acetone to form the hydrazone

intermediate, which is then cyclized.
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Caption: Proposed Fischer Indole Synthesis Workflow.

Detailed Experimental Protocol
Materials:

(4-Fluoro-5-methoxyphenyl)hydrazine

Acetone (slight excess)

Solvent (e.g., Ethanol or Acetic Acid)

Acid Catalyst (e.g., Polyphosphoric acid (PPA), Zinc chloride, or Sulfuric acid)

Organic solvent for extraction (e.g., Ethyl acetate)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

Hydrazone Formation: Dissolve (4-fluoro-5-methoxyphenyl)hydrazine in a suitable solvent

like ethanol. Add a slight excess of acetone to the solution. The mixture is typically stirred at

room temperature or with gentle heating to facilitate the condensation reaction, forming the

corresponding hydrazone. The progress can be monitored by Thin-Layer Chromatography

(TLC).[9]

Cyclization: To the formed hydrazone, carefully add the acid catalyst. The choice of catalyst

is critical; PPA is often effective for this transformation. The mixture is then heated (e.g., 80-

100 °C) to induce the cyclization and elimination of ammonia. This is the key indole-forming

step.[9]

Work-up and Purification: Upon completion (as monitored by TLC), cool the reaction mixture

to room temperature. Carefully neutralize the acid by pouring the mixture over ice and

adding a base, such as a saturated sodium bicarbonate solution, until effervescence ceases.
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Extract the product into an organic solvent like ethyl acetate. Wash the combined organic

layers with water and brine, then dry over anhydrous sodium sulfate.[9]

Isolation: After filtering the drying agent, concentrate the solvent under reduced pressure.

The resulting crude product can be purified by column chromatography on silica gel or by

recrystallization to yield the pure 4-Fluoro-5-methoxy-2-methyl-1H-indole.

Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound requires a suite of

spectroscopic techniques. The following workflow outlines the standard characterization

process.[11]
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Caption: Standard Characterization Workflow for the Target Compound.

Predicted Spectroscopic Data
The following table summarizes the predicted spectroscopic data for 4-Fluoro-5-methoxy-2-
methyl-1H-indole, based on analyses of structurally similar compounds.[12]
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Chemical Reactivity and Stability Insights
The reactivity of the indole ring is heavily influenced by its substituents. The electron-donating

nature of the methoxy group and the methyl group at the C2 position, combined with the

electron-withdrawing effect of the fluorine atom, creates a unique electronic profile.

Electrophilic Substitution: The indole ring is generally susceptible to electrophilic attack,

typically at the C3 position. However, since the C2 position is substituted, reactivity at other

positions on the pyrrole or benzene ring should be considered.

N-H Acidity: The indole N-H proton is weakly acidic and can be deprotonated with a strong

base, allowing for N-alkylation or N-acylation reactions.

Stability: While fluorination often enhances metabolic stability, certain fluorinated

heteroaromatic systems can be susceptible to defluorination under physiological conditions.

[13] Early-stage stability assays in aqueous buffers are recommended to de-risk any

compound containing this scaffold for downstream applications.

Potential as a Scaffold in Drug Discovery
4-Fluoro-5-methoxy-2-methyl-1H-indole is a valuable precursor for more complex molecules,

particularly in the realm of neuroscience and psychoactive drug development. Related

tryptamines, such as 4-Fluoro-5-methoxy-DMT, are potent 5-HT₁ₐ receptor agonists.[4] The title

compound can serve as a starting point for the synthesis of such tryptamines through

functionalization at the C3 position.
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Caption: Conceptual Pathway from the Indole Scaffold to a Tryptamine Derivative.

The incorporation of the 2-methyl group may modulate the pharmacological profile of the

resulting tryptamines, potentially altering receptor selectivity or metabolic pathways compared

to their non-methylated counterparts. This makes 4-Fluoro-5-methoxy-2-methyl-1H-indole an

intriguing platform for structure-activity relationship (SAR) studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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